molecular formula C18H19FN2O B2714648 4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide

4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide

Cat. No.: B2714648
M. Wt: 298.4 g/mol
InChI Key: LRSXGTIRCZSFBF-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-piperidinophenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C18H19FN2O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Biological Activity

4-Fluoro-N-(4-piperidinophenyl)benzenecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16_{16}H18_{18}F1_{1}N1_{1}O
  • Molecular Weight : 273.33 g/mol

The structure features a piperidine ring, which is known to enhance the interaction with various biological targets, including receptors in the central nervous system.

Research indicates that this compound may interact with several biological pathways:

  • Serotonin Receptors : The compound has shown affinity for serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders .
  • Dopamine Receptors : Preliminary studies suggest potential interactions with dopamine receptors, which could influence mood and behavior.

Pharmacological Effects

The biological activities associated with this compound include:

  • Antidepressant Properties : Due to its action on serotonin receptors, it may exhibit antidepressant-like effects in animal models.
  • Anti-anxiety Effects : The modulation of neurotransmitter systems suggests potential anxiolytic properties.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A study evaluated the effects of this compound in rodent models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.
  • Neuropharmacological Assessment :
    • In a neuropharmacological study, this compound was tested for its ability to modulate anxiety-related behaviors. The findings demonstrated a decrease in anxiety-like responses in treated animals, supporting its role as a potential anxiolytic .
  • Receptor Binding Studies :
    • Binding affinity assays revealed that this compound has a notable affinity for both serotonin and dopamine receptors. This dual action may contribute to its therapeutic effects in mood disorders .

Comparative Biological Activity Table

Compound Target Receptors Primary Effects Research Findings
This compound5-HT2A, D2Antidepressant, AnxiolyticSignificant behavioral improvements in animal models
Other Piperidine DerivativesVariousVaries by derivativeMixed results; some show similar effects on mood disorders

Properties

IUPAC Name

4-fluoro-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSXGTIRCZSFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.